(4S,5R)-4,5-Dihydroxy-6-(hydroxymethyl)-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
(4S,5R)-4,5-Dihydroxy-6-(hydroxymethyl)-4,5-dihydropyridazin-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4,5-Dihydroxy-6-(hydroxymethyl)-4,5-dihydropyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach might include:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted pyridazine.
Hydroxylation: Introduction of hydroxyl groups at the 4 and 5 positions using reagents like osmium tetroxide or hydrogen peroxide.
Hydroxymethylation: Addition of a hydroxymethyl group at the 6 position, possibly through a formylation reaction followed by reduction.
Cyclization: Formation of the dihydropyridazinone ring through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes might be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-4,5-Dihydroxy-6-(hydroxymethyl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, such as alcohols or amines.
Substitution: Functional groups can be substituted at different positions on the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4S,5R)-4,5-Dihydroxy-6-(hydroxymethyl)-4,5-dihydropyridazin-3(2H)-one can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
Biologically, this compound might exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its hydroxyl groups and pyridazinone core could interact with biological targets in specific ways.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, they might be investigated for anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action for (4S,5R)-4,5-Dihydroxy-6-(hydroxymethyl)-4,5-dihydropyridazin-3(2H)-one would depend on its specific interactions with molecular targets. Typically, it might:
Bind to Enzymes: Inhibit or activate enzymes by interacting with their active sites.
Modulate Receptors: Affect receptor activity by binding to receptor sites.
Alter Pathways: Influence biochemical pathways by modifying key intermediates or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents.
Hydroxylated Pyridines: Compounds with hydroxyl groups on a pyridine ring.
Hydroxymethylated Heterocycles: Compounds with hydroxymethyl groups on various heterocyclic rings.
Uniqueness
(4S,5R)-4,5-Dihydroxy-6-(hydroxymethyl)-4,5-dihydropyridazin-3(2H)-one is unique due to its specific stereochemistry and combination of functional groups. This uniqueness can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C5H8N2O4 |
---|---|
Molecular Weight |
160.13 g/mol |
IUPAC Name |
(4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C5H8N2O4/c8-1-2-3(9)4(10)5(11)7-6-2/h3-4,8-10H,1H2,(H,7,11)/t3-,4+/m1/s1 |
InChI Key |
OBLZDSVLPIREDN-DMTCNVIQSA-N |
Isomeric SMILES |
C(C1=NNC(=O)[C@H]([C@@H]1O)O)O |
Canonical SMILES |
C(C1=NNC(=O)C(C1O)O)O |
Origin of Product |
United States |
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